molecular formula C18H21BrN2O5S B5875279 N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide

N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide

Cat. No. B5875279
M. Wt: 457.3 g/mol
InChI Key: LCTWOKXYIXOMRO-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide, also known as BIMBH, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival. Additionally, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the protection of neurons against oxidative stress, and the inhibition of inflammation. N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate. Additionally, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide may have potential toxicity concerns that need to be addressed in future studies.

Future Directions

There are several future directions for research on N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide, including further studies on its mechanism of action, its potential as a drug candidate for the treatment of various diseases, and its toxicity profile. Additionally, future studies could investigate the potential of N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide as a neuroprotective agent in animal models of neurodegenerative diseases such as Alzheimer's disease.

Synthesis Methods

N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide can be synthesized using a multi-step process that involves the reaction of 3-bromo-4-isopropoxy-5-methoxybenzaldehyde with 4-methoxybenzenesulfonylhydrazide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and as a potential drug candidate for the treatment of Alzheimer's disease. In cancer research, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroprotection, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide has been shown to protect neurons against oxidative stress, which is a major contributor to neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

N-[(E)-(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O5S/c1-12(2)26-18-16(19)9-13(10-17(18)25-4)11-20-21-27(22,23)15-7-5-14(24-3)6-8-15/h5-12,21H,1-4H3/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTWOKXYIXOMRO-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)C=NNS(=O)(=O)C2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1Br)/C=N/NS(=O)(=O)C2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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